Studies have investigated the potential of 2,4-dinitro-N-phenylaniline as an anion chromogenic chemosensor. These sensors change color upon binding to specific anions in solution. One study demonstrated its efficiency in detecting fluoride ions (F-) through a colorimetric response [].
2,4-Dinitrodiphenylamine is an organic compound with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of approximately 259.22 g/mol. This compound features two nitro groups attached to a diphenylamine structure, which is indicative of its potential utility in various chemical applications. It appears as a bright greenish-yellow solid, is insoluble in water, and exhibits slight solubility in alcohols . The compound has been noted for its reactivity, particularly in the presence of oxidizing agents, which can lead to violent decomposition under certain conditions .
Reactions involving this compound must be conducted with caution due to its potential to decompose violently when exposed to heat or oxidizing agents .
The biological activity of 2,4-dinitrodiphenylamine has been studied primarily in the context of its toxicological effects. Exposure can lead to skin and eye irritation, as indicated by safety classifications that label it as a skin irritant and a serious eye irritant . Its use in various applications raises concerns about potential environmental and health impacts, necessitating careful handling and disposal.
Several synthesis methods for 2,4-dinitrodiphenylamine exist:
ChemicalBook details multiple synthetic routes that can yield 2,4-dinitrodiphenylamine with varying degrees of efficiency and purity .
2,4-Dinitrodiphenylamine finds applications in several fields:
The compound's unique properties make it valuable in both industrial and research settings.
Interaction studies involving 2,4-dinitrodiphenylamine often focus on its reactivity with other chemicals. Notably:
Understanding these interactions is crucial for safe handling and application in laboratory settings .
Several compounds share structural features with 2,4-dinitrodiphenylamine. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2,4-Dinitroaniline | C₆H₄N₂O₄ | Similar nitro group presence; used as a dye precursor. |
Diphenylamine | C₁₂H₁₅N | Lacks nitro groups; used as an antioxidant. |
4-Nitrodiphenylamine | C₁₂H₁₂N₂O₂ | Contains one nitro group; exhibits different reactivity. |
These compounds differ primarily in their functional groups and resulting chemical properties. The presence of two nitro groups in 2,4-dinitrodiphenylamine enhances its reactivity compared to diphenylamine and alters its biological activity compared to simpler anilines like 2,4-dinitroaniline.
2,4-Dinitrodiphenylamine (CAS 961-68-2) emerged as a critical compound in propellant stabilization during the late 19th century. Its use was first patented by Alfred Nobel in 1889 for suppressing nitrocellulose decomposition in explosives. Structurally, it belongs to the nitro-substituted diphenylamine family, featuring two nitro groups (-NO₂) at the 2- and 4-positions of one phenyl ring, while the other phenyl group remains unsubstituted (Figure 1). This arrangement creates distinct electronic effects, making it a model compound for studying aromatic nitro chemistry.
Table 1: Key structural identifiers
Property | Value |
---|---|
Molecular formula | C₁₂H₉N₃O₄ |
IUPAC name | 2,4-Dinitro-N-phenylaniline |
SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N+[O-])N+[O-] |
InChI Key | RHTVQEPJVKUMPI-UHFFFAOYSA-N |
The compound exemplifies three critical aspects of nitroaromatic chemistry:
The systematic IUPAC name 2,4-dinitro-N-phenylaniline precisely describes its structure. Industrial synonyms include:
Regulatory identifiers:
Table 2: Core physicochemical characteristics
Property | Value | Source |
---|---|---|
Melting point | 159–161°C | |
Density | 1.345 g/cm³ (estimated) | |
Water solubility | 1.322 mg/L at 25°C | |
pKa | -4.93 ± 0.10 | |
LogP | 3.50 | |
Refractive index | 1.570 (estimate) |
The low water solubility and high octanol-water partition coefficient (LogP) indicate strong hydrophobic character, influencing its environmental persistence. The negative pKa value confirms its weak basicity, a consequence of nitro group electron withdrawal.
Irritant